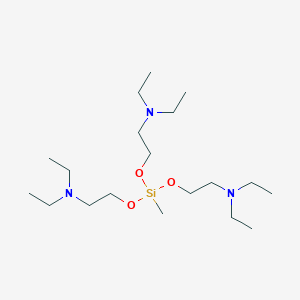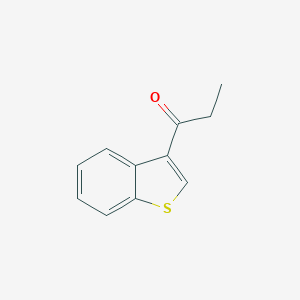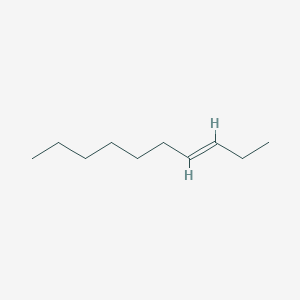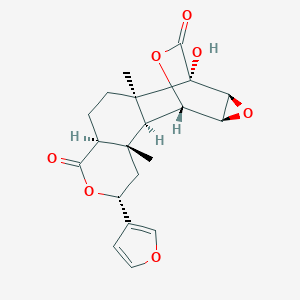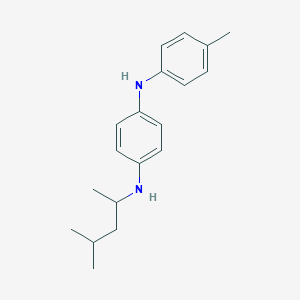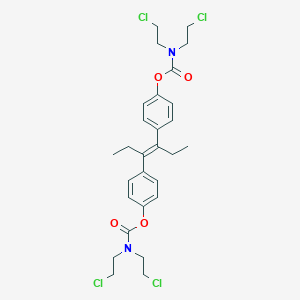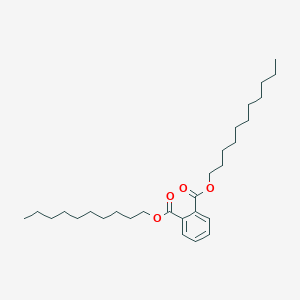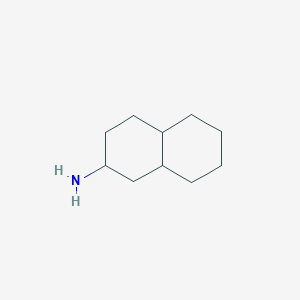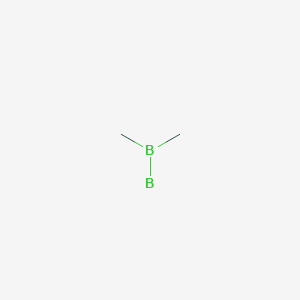
1,1-Dimethyldiborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyldiborane (DMDB) is a chemical compound that belongs to the family of boranes. It is a colorless, highly flammable gas with a pungent odor. DMDB is widely used in the field of organoboron chemistry due to its unique properties, such as its high reactivity and selectivity.
Mécanisme D'action
1,1-Dimethyldiborane is a highly reactive compound that can undergo various reactions, such as hydroboration, oxidation, and reduction. The mechanism of action of 1,1-Dimethyldiborane in organic reactions involves the transfer of boron from 1,1-Dimethyldiborane to the substrate, which leads to the formation of boron-containing compounds. In catalytic reactions, 1,1-Dimethyldiborane acts as a Lewis acid catalyst, which activates the substrate and facilitates the reaction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,1-Dimethyldiborane. However, it is known that 1,1-Dimethyldiborane is highly toxic and can cause severe respiratory and neurological effects. Exposure to 1,1-Dimethyldiborane can cause irritation of the eyes, skin, and respiratory tract. In addition, 1,1-Dimethyldiborane can cause central nervous system depression, which can lead to dizziness, headache, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1-Dimethyldiborane in lab experiments include its high reactivity and selectivity, which make it a versatile reagent for the preparation of boron-containing compounds. 1,1-Dimethyldiborane is also a highly efficient catalyst, which can facilitate a wide range of organic reactions. However, the limitations of using 1,1-Dimethyldiborane in lab experiments include its high toxicity and flammability, which require special precautions during handling and storage.
Orientations Futures
There are several future directions for the research on 1,1-Dimethyldiborane. One of the areas of interest is the development of new synthetic methods for the preparation of 1,1-Dimethyldiborane and its derivatives. Another area of research is the application of 1,1-Dimethyldiborane in the preparation of new materials, such as boron-containing polymers and ceramics. In addition, the development of new catalytic reactions using 1,1-Dimethyldiborane as a catalyst is an area of active research. Finally, the investigation of the biochemical and physiological effects of 1,1-Dimethyldiborane is important for understanding its toxicological properties and developing safety guidelines for its use.
Méthodes De Synthèse
1,1-Dimethyldiborane can be synthesized by the reaction of trimethylborane with diborane. The reaction is carried out at low temperature and pressure, and the product is purified by distillation. Another method of synthesis involves the reaction of boron trichloride with sodium borohydride in the presence of a catalyst.
Applications De Recherche Scientifique
1,1-Dimethyldiborane is used in various scientific research applications, such as organic synthesis, catalysis, and material science. It is a versatile reagent that can be used for the preparation of various boron-containing compounds, such as boronic acids, boronate esters, and boron-containing polymers. 1,1-Dimethyldiborane is also used as a catalyst in a wide range of organic reactions, such as Suzuki coupling, Sonogashira coupling, and hydroboration. In addition, 1,1-Dimethyldiborane is used in the preparation of boron-containing materials, such as boron carbide and boron nitride.
Propriétés
Numéro CAS |
16924-32-6 |
|---|---|
Nom du produit |
1,1-Dimethyldiborane |
Formule moléculaire |
C2H6B2 |
Poids moléculaire |
51.7 g/mol |
InChI |
InChI=1S/C2H6B2/c1-4(2)3/h1-2H3 |
Clé InChI |
JYENZBXUULWYEY-UHFFFAOYSA-N |
SMILES |
[B]B(C)C |
SMILES canonique |
[B]B(C)C |
Synonymes |
1,1-dimethyldiborane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



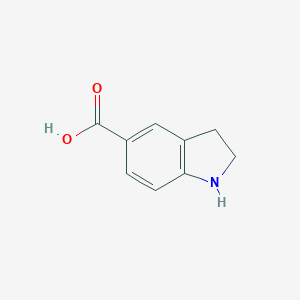
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
